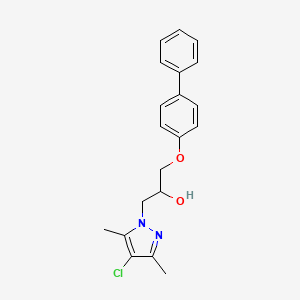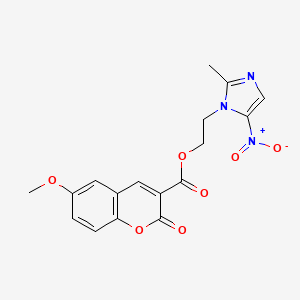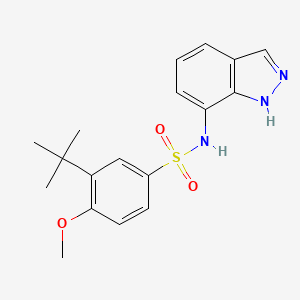![molecular formula C25H25FN4O6S B4325357 (4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE](/img/structure/B4325357.png)
(4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a fluoronaphthyl group, a sulfonyl piperazine moiety, a nitrophenyl group, and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Diazotization and Substitution: The preparation of 1-fluoronaphthalene involves the diazotization of naphthylamine followed by substitution with fluoroboric acid.
Sulfonylation: The 1-fluoronaphthalene is then sulfonylated with piperazine to form the sulfonyl piperazine intermediate.
Nitration: The sulfonyl piperazine intermediate undergoes nitration to introduce the nitrophenyl group.
Morpholino Addition: Finally, the morpholino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoronaphthyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using nucleophiles like thiolates in polar aprotic solvents.
Major Products
Reduction: The major product of the reduction of the nitrophenyl group is the corresponding aniline derivative.
Substitution: The major products of nucleophilic aromatic substitution reactions are the substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1-naphthaldehyde: Shares the fluoronaphthyl group but lacks the sulfonyl piperazine, nitrophenyl, and morpholino groups.
4-Fluoro-2-naphthaldehyde: Similar to 4-fluoro-1-naphthaldehyde but with a different position of the fluorine atom.
1-Fluoro-2-naphthaldehyde: Another positional isomer with the fluorine atom at a different position.
Uniqueness
(4-{4-[(4-FLUORO-1-NAPHTHYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl piperazine and morpholino groups distinguishes it from other fluoronaphthyl derivatives.
Propiedades
IUPAC Name |
[4-[4-(4-fluoronaphthalen-1-yl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O6S/c26-21-6-8-24(20-4-2-1-3-19(20)21)37(34,35)29-11-9-27(10-12-29)22-7-5-18(17-23(22)30(32)33)25(31)28-13-15-36-16-14-28/h1-8,17H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWRFPPDJDURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C5=CC=CC=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325279.png)
![11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325287.png)
![4-benzyl-3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325292.png)
![6-bromo-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4325309.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B4325320.png)


![1-(2-fluorobenzyl)-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4325328.png)
![METHYL 4-{[2-({5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B4325346.png)
![8,9-dimethoxy-6-[3-(trifluoromethyl)phenyl]-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4325353.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4-methoxybenzoate](/img/structure/B4325363.png)
![5-[2-(1-adamantyloxy)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4325370.png)
